molecular formula C5H10ClN B2580869 2-Azabicyclo[2.1.1]hexane hydrochloride CAS No. 34392-24-0; 871658-02-5

2-Azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B2580869
CAS No.: 34392-24-0; 871658-02-5
M. Wt: 119.59
InChI Key: ILHPSPUYHFANIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Bicyclo[2.1.1]hexane Systems in Modern Organic Synthesis

Bicyclo[2.1.1]hexane (BCH) systems are at the forefront of innovation in organic synthesis, primarily serving as saturated bioisosteres for aromatic rings. enamine.netchemistryviews.org In drug development, replacing a flat phenyl ring with a three-dimensional bicyclo[2.1.1]hexane scaffold can confer significant advantages, including improved metabolic stability, enhanced solubility, and the potential to explore novel intellectual property space. enamine.netnih.gov These bridged bicyclic structures offer well-defined exit vectors for substituents, mimicking the substitution patterns of ortho- and meta-substituted benzene (B151609) rings while enforcing a rigid, non-planar geometry. enamine.netresearchgate.net The synthesis of polysubstituted BCHs is an active area of research, with methods like photocatalytic cycloadditions enabling access to a wide variety of substitution patterns that were previously challenging to obtain. researchgate.netrsc.org This versatility allows chemists to fine-tune the biological activity and pharmacokinetic profiles of lead compounds. enamine.net

Unique Structural Features and Strain of the 2-Azabicyclo[2.1.1]hexane Core

The 2-azabicyclo[2.1.1]hexane core is essentially a pyrrolidine (B122466) ring bridged by a methylene (B1212753) group, creating a compact and highly rigid structure. This conformational rigidity is a key attribute, as it minimizes the entropic penalty upon binding to a biological target. The bicyclic nature of the core introduces significant ring strain, which influences its chemical reactivity and the geometry of the nitrogen atom. nih.govnih.gov Unlike the rapidly inverting nitrogen in many acyclic and monocyclic amines, the nitrogen within this strained framework can exhibit a higher barrier to inversion. researchgate.net This structural constraint provides a fixed orientation for substituents, allowing for precise control over a molecule's three-dimensional shape, which is crucial for optimizing interactions with protein binding sites.

Role as a Privileged Scaffold in Contemporary Chemical Space Exploration

The 2-azabicyclo[2.1.1]hexane motif is considered a privileged scaffold in modern medicinal chemistry. thieme-connect.com Its value lies in its ability to generate molecules with a high fraction of sp³-hybridized carbons, a key tenet of the "escape from flatland" strategy. nuph.edu.uaacs.org Increasing the sp³ character of drug candidates has been correlated with higher clinical success rates, attributed to improved physicochemical properties such as solubility and metabolic stability. thieme-connect.com As a rigid, non-planar analogue of pyrrolidine—one of the most common heterocycles in FDA-approved drugs—2-azabicyclo[2.1.1]hexane offers a direct and effective way to introduce three-dimensionality. acs.orgthieme-connect.com This allows for the exploration of new chemical space and the development of novel molecular architectures with enhanced drug-like properties. acs.orgescholarship.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-4-2-5(1)6-3-4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHPSPUYHFANIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871658-02-5
Record name 2-azabicyclo[2.1.1]hexane hydrochloride
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Historical Perspective on the Discovery and Initial Synthesis of the 2 Azabicyclo 2.1.1 Hexane Moiety

Interest in the 2-azabicyclo[2.1.1]hexane ring system was significantly sparked by the isolation of a naturally occurring derivative, 2,4-methanoproline, from the plant Ateleia herbert smithii in the 1980s. rsc.org This discovery prompted chemists to develop synthetic routes to access this unique bicyclic amino acid and its parent scaffold. Early synthetic efforts frequently relied on photochemical methods. A prominent approach involved an intramolecular [2+2] cycloaddition of carefully designed precursors under UV irradiation to construct the strained bicyclic core. thieme-connect.com While effective for foundational studies, these photochemical routes often suffered from limitations in scalability and substrate scope. thieme-connect.com Later, an efficient synthesis was developed starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which itself could be prepared photochemically. nih.gov These pioneering synthetic strategies laid the groundwork for the more advanced and scalable methods used today.

Overview of Research Trajectories for 2 Azabicyclo 2.1.1 Hexane Hydrochloride and Its Derivatives

Foundational Synthetic Routes to the 2-Azabicyclo[2.1.1]hexane Core

Early syntheses of the 2-azabicyclo[2.1.1]hexane skeleton laid the groundwork for more advanced methodologies. These initial routes primarily relied on photochemical reactions and intramolecular cyclizations to construct the strained bicyclic system.

Photochemical Cycloaddition Strategies for Ring Formation

Pioneering work in the synthesis of 2-azabicyclo[2.1.1]hexanes involved intramolecular photochemical [2+2] cycloaddition reactions. acs.orgescholarship.org A notable example of this strategy is the irradiation of N-allyl enamides or related structures. escholarship.orgnuph.edu.ua For instance, the photochemical cyclization of N-allylic dehydroalanine (B155165) derivatives was an early method to obtain 2,4-methanoprolines, which are derivatives of the 2-azabicyclo[2.1.1]hexane core. nuph.edu.ua Another approach begins with the photochemical conversion of pyridine (B92270) to an N-carbomethoxy-2-azabicyclo[2.2.0]hex-5-ene, which can then be further elaborated into the 2-azabicyclo[2.1.1]hexane system. rsc.org While effective for generating the core structure, these photochemical methods often suffered from limitations in scalability and substrate scope, prompting the development of alternative strategies. acs.orgthieme-connect.com A synthesis starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, itself prepared via a photochemical method, also provides a route to the bicyclic system. researchgate.netacs.org

Intramolecular Cyclization Approaches (e.g., displacement reactions, strained amide formation)

To circumvent the challenges associated with photochemical reactions, intramolecular cyclization strategies were developed. A key approach involves the intramolecular displacement of a leaving group to forge the bicyclic ring system. One scalable, non-photochemical route involves the intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide, which successfully yields the [2.1.1]-bicyclic core. thieme-connect.comresearchgate.net This method has been used for multigram preparations of this compound. thieme-connect.comresearchgate.net

Another strategy relies on the formation of a strained amide bond through intramolecular cyclization. This has been demonstrated in a concise and scalable synthesis of a key azabicyclo[2.1.1]hexane building block, highlighting its utility for producing these compounds on a larger scale. thieme-connect.comthieme-connect.com Other intramolecular approaches include the stereoselective electrophilic addition of phenylselenyl bromide to a cyclobutene (B1205218) dicarbamate, followed by ring closure in the presence of a base to afford the 2-azabicyclohexane compound. researchgate.netacs.org Additionally, iodine-promoted cyclization of methylenecyclobutane (B73084) derivatives provides another pathway to the core structure. nuph.edu.uaresearchgate.net

Modern and Stereoselective Synthesis of 2-Azabicyclo[2.1.1]hexane Systems

Recent advancements in synthetic methodology have focused on developing catalytic and stereoselective methods to access enantioenriched 2-azabicyclo[2.1.1]hexane derivatives. These modern approaches offer greater efficiency, modularity, and control over stereochemistry, which is crucial for pharmaceutical applications.

Catalytic Asymmetric Synthesis (e.g., organocatalysis, metal-catalyzed cycloadditions)

The development of catalytic asymmetric methods represents a significant leap forward in the synthesis of chiral 2-azabicyclo[2.1.1]hexanes. Both organocatalysis and transition-metal catalysis have been successfully employed to achieve high levels of enantioselectivity.

An asymmetric organocatalytic approach utilizes a confined imidodiphosphorimidate (IDPi) Brønsted acid to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes (BCBs) with N-aryl imines. acs.orgnih.govthieme-connect.com This method proceeds under mild conditions and generates chiral azabicyclo[2.1.1]hexanes with excellent enantioselectivity (up to 99:1 er) across a range of BCBs functionalized with esters, ketones, and amides. acs.orgnih.gov

Metal-catalyzed cycloadditions have also proven highly effective. Various Lewis acids, including those based on zinc, copper, and gallium, have been used to catalyze the [3+2] or [2π+2σ] cycloaddition between BCBs and imines. acs.orgresearchgate.netthieme-connect.dechinesechemsoc.org These reactions provide a modular synthesis of multisubstituted azabicyclo[2.1.1]hexanes. acs.org

A prominent modern strategy for constructing the 2-azabicyclo[2.1.1]hexane core is the enantioselective formal [3+2] or [2π+2σ] cycloaddition of highly strained bicyclo[1.1.0]butanes (BCBs) with imines. researchgate.netnih.gov This approach is atom-economical and allows for the rapid assembly of the complex bicyclic structure. chinesechemsoc.org

Several catalytic systems have been developed to control the enantioselectivity of this transformation:

Zinc-Catalyzed Cycloadditions : An enantioselective zinc-catalyzed (3+2) cycloaddition of BCBs with imines has been reported to efficiently produce valuable azabicyclo[2.1.1]hexanes. researchgate.netthieme-connect.com This reaction works well with BCBs containing a 2-acyl imidazole (B134444) group and various alkynyl- and aryl-substituted imines, yielding products with up to 96.5:3.5 er. researchgate.netthieme-connect.com The 2-acyl imidazole moiety is crucial as it provides an additional coordination site for the Lewis acid catalyst. thieme-connect.com

Copper-Catalyzed Cycloadditions : A Cu(OTf)₂ catalyst in conjunction with 8-quinolinyl-oxazoline chiral ligands has been shown to be uniquely effective in promoting the [2π+2σ] cycloaddition between BCBs and imines. thieme-connect.dethieme-connect.com This system achieves high levels of enantioselectivity, with the success of the transformation being highly dependent on a pyrazole-amide substituent on the BCB. thieme-connect.dethieme-connect.com

Organocatalytic Brønsted Acid Approach : As mentioned previously, a confined imidodiphosphorimidate (IDPi) Brønsted acid effectively catalyzes the formal cycloaddition of BCBs with N-aryl imines, affording chiral products with high enantiomeric ratios. acs.orgnih.govfigshare.com This method is notable for its tolerance of various electron-withdrawing groups on the BCB, including amides, which were previously challenging substrates. acs.orgnih.gov

Below is a table summarizing the results from various enantioselective cycloaddition reactions.

Catalyst/Ligand SystemBCB TypeImine TypeEnantiomeric Ratio (er)Yield (%)
Zn(OTf)₂ / BOPA Ligand 2-acyl imidazoleAlkynylup to 96.5:3.5up to 94
Cu(OTf)₂ / 8-Quino-Ox Ligand Pyrazole-amideArylup to 98% eeup to 90
(S,S)-IDPi Brønsted Acid Amide, Ester, KetoneN-Arylup to 99:1up to 98

Data compiled from multiple sources. acs.orgnih.govresearchgate.netthieme-connect.dethieme-connect.com

While catalytic asymmetric methods are often preferred, chiral auxiliary-based approaches also provide a viable route to enantioenriched compounds. In this strategy, a chiral moiety is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the key bond-forming step. The auxiliary is then removed in a subsequent step. The use of an oxazolidinone group as a potential chiral auxiliary has been explored in the context of BCB cycloadditions, yielding products with moderate diastereomeric ratios. nih.gov While perhaps less elegant than catalytic methods, chiral auxiliaries can offer a reliable and predictable way to control stereochemistry, particularly during the development and optimization of new synthetic routes. acs.org

Diastereoselective Synthesis of Substituted 2-Azabicyclo[2.1.1]hexanes

The synthesis of substituted 2-azabicyclo[2.1.1]hexanes with high diastereoselectivity is crucial for their application in drug discovery, where specific stereoisomers often exhibit desired biological activity. Several strategies have been developed to control the stereochemical outcome of reactions that form the bicyclic core.

One notable approach involves the Lewis acid-catalyzed reaction of bicyclobutanes with imines. While N-arylimines typically undergo a formal (3+2) cycloaddition to yield azabicyclo[2.1.1]hexanes, N-alkylimines can be directed towards an addition/elimination sequence. This alternative pathway generates cyclobutenyl methanamine products with high diastereoselectivity, which can serve as precursors to functionalized 2-azabicyclo[2.1.1]hexane systems. researchgate.net

Another stereoselective method involves the reaction of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with N-bromosuccinimide (NBS) in wet DMSO. This reaction can lead to rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo-[2.1.1]hexanes in a stereoselective manner. psu.edu The stereochemical outcome is influenced by the substitution pattern on the starting alkene. For example, the parent alkene and the 4-methyl substituted alkene yield a mixture of unrearranged and rearranged products, whereas 3-endo-substituted alkenes can lead exclusively to the rearranged 2-azabicyclo[2.1.1]hexane bromohydrins. psu.edu

These diastereoselective methods are critical for accessing specific isomers of substituted 2-azabicyclo[2.1.1]hexanes, enabling detailed structure-activity relationship (SAR) studies.

Table 1: Examples of Diastereoselective Synthesis of 2-Azabicyclo[2.1.1]hexane Derivatives and Precursors

Starting MaterialReagents and ConditionsProductDiastereomeric Ratio (d.r.) / StereochemistryYieldReference
Bicyclobutane and N-alkylimineGa(OTf)₃ (15 mol%)Cyclobutenyl methanamine13:186% (solution yield) researchgate.net
N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-eneNBS, wet DMSO5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexaneStereoselectiveNot specified psu.edu
3-endo-methyl-N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-eneNBS, wet DMSO3-exo-methyl-5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexaneSolely rearranged productNot specified psu.edu

Scalable and Multigram Preparation Techniques

The transition from laboratory-scale synthesis to multigram and even kilogram production is a critical step for the practical application of this compound in pharmaceutical development. Several research groups have focused on developing scalable and robust synthetic routes.

A significant achievement in this area is a batchwise, multigram preparation of this compound, which successfully delivered a total of 195 grams of the target compound. researchgate.net The key transformation in this synthesis is an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to construct the strained [2.1.1]-bicyclic ring system. researchgate.net

Another notable example is the development of an optimized approach to 4-substituted 2,4-methanoproline derivatives, which are closely related to 2-azabicyclo[2.1.1]hexanes. This methodology allowed for the preparation of a key bicyclic building block on a 0.7 kg scale in a single run, with a 32% yield over five laboratory steps. nuph.edu.ua Further modifications of this intermediate have been performed on a 10-60 g scale to produce a variety of polyfunctionalized derivatives. nuph.edu.ua

These scalable syntheses are essential for making this compound and its derivatives readily available for extensive research and development, including preclinical and clinical studies.

Table 2: Scalable Preparation of this compound and Related Building Blocks

Target CompoundKey Synthetic StepScaleOverall YieldReference
This compoundIntramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide195 g (total)Not specified researchgate.net
N-Boc-4-hydroxymethyl-2,4-methanoproline (key building block)Optimized multi-step sequence0.7 kg32% (over 5 steps) nuph.edu.ua
Polyfunctionalized 2,4-methanoproline derivativesFurther modifications of the key building block10 - 60 gHigh yields for individual steps nuph.edu.ua

Retrosynthetic Analysis of Functionalized this compound Derivatives

The design of synthetic routes for functionalized this compound derivatives relies on effective retrosynthetic analysis. This process involves disconnecting the target molecule into simpler, readily available starting materials. Several key retrosynthetic strategies have emerged for this bicyclic system.

One common approach involves the intramolecular cyclization of a suitably functionalized cyclobutane (B1203170) precursor. This disconnection simplifies the bicyclic system to a monocyclic structure, which can be easier to synthesize and functionalize. The key challenge in the forward sense is the ring-closing reaction to form the strained bicyclic amine.

Another powerful strategy is based on cycloaddition reactions . A formal (3+2) cycloaddition between a bicyclobutane and an imine offers a convergent and modular approach to the 2-azabicyclo[2.1.1]hexane core. This retrosynthetic disconnection is particularly attractive as it allows for the introduction of diversity from two different starting materials.

A third approach involves the rearrangement of a different bicyclic system. For instance, the 2-azabicyclo[2.2.0]hexane skeleton, accessible via photochemical [2+2] cycloaddition from dihydropyridine (B1217469) derivatives, can be rearranged to the thermodynamically more stable 2-azabicyclo[2.1.1]hexane system. This strategy leverages the accessibility of the initial bicyclic precursor.

The choice of the retrosynthetic approach depends on the desired substitution pattern on the 2-azabicyclo[2.1.1]hexane core. For instance, to introduce substituents at the bridgehead positions, a strategy involving the functionalization of a pre-formed bicyclic system or a carefully designed cycloaddition might be employed. For substitution at other positions, an intramolecular cyclization of a pre-functionalized cyclobutane could be more suitable.

Green Chemistry Principles in 2-Azabicyclo[2.1.1]hexane Synthesis

While the primary focus in the synthesis of 2-azabicyclo[2.1.1]hexane has been on efficiency and stereocontrol, there is a growing awareness of the importance of incorporating green chemistry principles. Although dedicated studies on the "green synthesis" of this specific compound are not abundant, several reported methodologies align with the tenets of green chemistry.

Catalysis is a cornerstone of green chemistry, and its application in the synthesis of 2-azabicyclo[2.1.1]hexanes is evident. The use of Lewis acid catalysts, such as Ga(OTf)₃, in the reaction of bicyclobutanes and imines allows for the efficient formation of the bicyclic core under milder conditions than might otherwise be required. researchgate.net Furthermore, organocatalytic asymmetric approaches are being developed, which avoid the use of potentially toxic and expensive metal catalysts. acs.orgnih.gov Photocatalysis is another emerging green technology that has been applied to the synthesis of related oxabicyclo[2.1.1]hexanes and holds promise for the synthesis of their aza-analogs. rsc.org

The development of flow chemistry processes for the synthesis of related 2,4-methanopyrrolidines represents a significant step towards greener manufacturing. rsc.org Flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for process automation and intensification. This can lead to higher yields, reduced waste, and a smaller manufacturing footprint.

While not always explicitly stated, improving the atom economy of synthetic routes is a continuous goal. Convergent strategies like the (3+2) cycloaddition are inherently more atom-economical than linear syntheses with many steps.

Future efforts in the synthesis of this compound will likely focus more explicitly on the integration of green chemistry principles, such as the use of renewable starting materials, solvent minimization, and the development of even more efficient and selective catalytic systems.

Chemical Transformations at the Nitrogen Atomacs.orgnuph.edu.ua

The nitrogen atom of the 2-azabicyclo[2.1.1]hexane ring system is a key site for chemical modification, allowing for the introduction of a wide array of substituents that can modulate the molecule's physicochemical and biological properties.

N-Alkylation and N-Acylation Reactions

The secondary amine of the 2-azabicyclo[2.1.1]hexane scaffold readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental for introducing various functional groups and for protecting the nitrogen atom during subsequent synthetic steps. For instance, N-alkylation can be achieved using alkyl halides, while N-acylation is commonly performed with acyl chlorides or anhydrides. A notable example is the N-Boc protection of the amino alcohol derived from N-Boc amino acid 6, which proceeds in a high yield of 98%. nuph.edu.ua

Formation of N-Substituted Azabicyclo[2.1.1]hexanesacs.orgresearchgate.netresearchgate.net

The formation of N-substituted derivatives is crucial for exploring the structure-activity relationships of 2-azabicyclo[2.1.1]hexane-based compounds. A variety of N-aryl groups have been successfully introduced. nih.gov The replacement of an N-acyl group with an N-alkyl group has been shown to facilitate nucleophilic substitution reactions at other positions on the bicyclic ring. nih.gov This strategy has been instrumental in synthesizing potential nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, where different heterocyclic moieties are attached to the scaffold. researchgate.netresearchgate.net

Stereoselective Functionalization of Carbon Positionsnuph.edu.uaacs.org

The carbon framework of the 2-azabicyclo[2.1.1]hexane scaffold offers multiple sites for stereoselective functionalization, enabling the synthesis of highly substituted and complex molecules.

Bridgehead Functionalization Strategiesnuph.edu.ua

Functionalization at the bridgehead positions (C1 and C4) of the 2-azabicyclo[2.1.1]hexane ring system is a key strategy for introducing substituents with defined spatial orientations. Directed lithiation has proven to be an effective method for functionalizing the C1 position. rsc.org For example, successful nucleophilic substitution at a methylene (B1212753) group attached to the C1 bridgehead position has opened avenues for constructing novel derivatives with a variety of functional groups. nih.gov This approach has been utilized to synthesize analogs of epibatidine (B1211577) and other potential nAChR ligands. researchgate.netnih.gov

Side-Chain Elaboration on the Bicyclic Ring Systemacs.orgnuph.edu.ua

Elaboration of side chains on the 2-azabicyclo[2.1.1]hexane core is essential for creating analogs of biologically active molecules. For instance, derivatives of 2,4-methanoproline, an amino acid containing the 2-azabicyclo[2.1.1]hexane scaffold, have been synthesized with various side chains to study their conformational effects on peptides. acs.orgnuph.edu.ua The introduction of side chains can be achieved through various methods, including the modification of existing functional groups or the direct introduction of new carbon-carbon bonds.

Nucleophilic Substitution Reactions on Substituted 2-Azabicyclo[2.1.1]hexanesacs.org

Nucleophilic substitution reactions on substituted 2-azabicyclo[2.1.1]hexanes provide a powerful tool for introducing a diverse range of functional groups. acs.org Displacements of 5(6)-anti-bromo substituents have been accomplished to produce difunctionalized derivatives containing bromo, fluoro, acetoxy, hydroxy, azido, imidazole, thiophenyl, and iodo groups. choudharylab.comnih.gov The success of these reactions is dependent on the nature of the amine substituent, the solvent, and the choice of metal salt. choudharylab.comnih.gov For example, reaction rates are generally faster in DMSO compared to DMF. choudharylab.comnih.gov The presence of electron-withdrawing groups in the 6-anti-position can slow down the displacement at the 5-anti-position. acs.orgchoudharylab.comnih.gov

ReactantReagentSolventProductYield (%)
N-benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexaneCsOAcDMSON-benzyl-5-anti-acetoxy-6-anti-bromo-2-azabicyclo[2.1.1]hexane85
N-benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexaneAgFCH3NO2N-benzyl-5-anti-fluoro-6-anti-bromo-2-azabicyclo[2.1.1]hexane53
N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexaneNaN3DMSON-benzyl-5-anti-azido-2-azabicyclo[2.1.1]hexane78
N-benzyl-5-anti-bromo-6-anti-fluoro-2-azabicyclo[2.1.1]hexaneNaSPhDMSON-benzyl-5-anti-thiophenyl-6-anti-fluoro-2-azabicyclo[2.1.1]hexane65

Skeletal Editing and Rearrangement of 2-Azabicyclo[2.1.1]hexanes

Skeletal editing has emerged as a powerful strategy in medicinal chemistry, enabling significant structural modifications of core scaffolds to explore adjacent chemical space without the need for de novo synthesis. For the 2-azabicyclo[2.1.1]hexane (aza-BCH) framework, a key saturated bioisostere for pyrrolidine (B122466) and phenyl groups, skeletal editing primarily involves the manipulation of the core atoms to transform the scaffold into other valuable structures. This approach allows for "scaffold hopping," a strategy to directly convert between bioisosteric subclasses, thereby efficiently modulating the physicochemical and biological properties of molecules.

Conversion to Bicyclo[1.1.1]pentane Systems via Atom Deletion

One of the most significant skeletal editing strategies for the 2-azabicyclo[2.1.1]hexane scaffold is its conversion into the highly strained and valuable bicyclo[1.1.1]pentane (BCP) system through the deletion of the nitrogen atom. cdnsciencepub.com This transformation is noteworthy as both aza-BCHs and BCPs are crucial three-dimensional frameworks in drug discovery, serving as metabolically resistant replacements for flat, aromatic groups. researchgate.netacs.org The direct conversion from an aza-BCH to a BCP core via a single-atom skeletal edit provides a rapid method for interpolating within this valuable chemical space. researchgate.net

The general approach involves the synthesis of a multifunctionalized aza-BCH framework, often through photochemical [2+2] cycloadditions, followed by a crucial deamination step to excise the nitrogen atom and form the BCP core. This nitrogen-deleting skeletal edit effectively reconstructs the strained aza-BCH structure into the even more strained BCP without generating undesired ring-opened diene byproducts, which can be a challenge with other methods. cdnsciencepub.com

Several methodologies have been developed to achieve this N-atom deletion. One efficient method employs an O-diphenylphosphinylhydroxylamine-promoted process. cdnsciencepub.com Another set of conditions utilizes reagents such as N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide to facilitate the deamination. The process has proven to be highly efficient, with some reactions achieving yields up to 99% and demonstrating scalability to decagram quantities, highlighting its practical utility. cdnsciencepub.com

A key advantage of this strategy is its ability to produce bridge-functionalized BCPs, a class of compounds for which few synthetic solutions previously existed. nih.gov The modularity of the initial aza-BCH synthesis allows for the introduction of various substituents, which are then carried over to the final BCP product. uzh.ch For instance, 1,5-disubstituted 2-azabicyclo[2.1.1]hexanes can be converted into 1,2-substituted bicyclo[1.1.1]pentanes. cdnsciencepub.com This method addresses the significant challenge of creating sterically hindered carbon-carbon bonds by removing the nitrogen atom encased within the bicyclic structure. cdnsciencepub.com

The table below summarizes representative conditions and outcomes for the N-atom deletion of 2-azabicyclo[2.1.1]hexanes.

Starting MaterialReagent/ConditionsProductYieldReference
Multisubstituted aza-BCHsO-diphenylphosphinylhydroxylamineMultisubstituted BCPsUp to 99% cdnsciencepub.com
N-H aza-BCHN-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide, THF, 45 °CCorresponding BCP41%
N-H aza-BCHSulfuryl azide (B81097) transfer reagent, then LiOt-Bu, 120 °CCorresponding BCP25%
N-PMP-aza-BCH (decagram scale)1. Deprotection (CAN) 2. N-atom deletionCorresponding BCP81% (N-deletion step) cdnsciencepub.com

This scaffold hopping approach via skeletal editing underscores a modern paradigm in molecular design, enabling the direct and efficient conversion between important classes of pharmaceutically relevant bicyclic scaffolds. researchgate.net

Ring Expansion and Contraction Methodologies

While skeletal rearrangements are a cornerstone of manipulating bicyclic systems, the specific ring expansion and contraction of the pre-formed 2-azabicyclo[2.1.1]hexane scaffold are not extensively documented in the scientific literature. The majority of rearrangement studies related to this scaffold focus on its formation from other ring systems, rather than its subsequent transformation into larger or smaller bicyclic frameworks.

For example, a common route to synthesize the 2-azabicyclo[2.1.1]hexane core involves a skeletal rearrangement of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes. nih.govresearchgate.net Treatment of these precursors with electrophiles like bromine in polar aprotic solvents facilitates nitrogen neighboring group participation, leading to a rearranged 2-azabicyclo[2.1.1]hexane product. nih.gov This represents a ring contraction of a transient intermediate to form the target scaffold, not a contraction of the scaffold itself.

Similarly, ring expansion reactions have been reported to form related bicyclo[2.1.1]hexane systems. The Wolff rearrangement, a classic method for ring contraction, has been used to convert a 3-diazobicyclo[2.2.1]heptan-2-one derivative into a bicyclo[2.1.1]hexane carboxylic acid. However, this applies to the carbocyclic analogue and does not originate with the 2-azabicyclo[2.1.1]hexane core. Ring expansion of the highly strained 1-azabicyclo[1.1.0]butane system has also been shown to produce 1-azabicyclo[2.1.1]hexanes, which are constitutional isomers of the 2-aza scaffold.

Direct methodologies for the expansion of the 2-azabicyclo[2.1.1]hexane ring (e.g., to a 2-azabicyclo[2.2.2]octane) or its contraction (e.g., to an azabicyclo[1.1.1]pentane, other than by atom deletion) are not well-established. The inherent strain and specific geometry of the 2-azabicyclo[2.1.1]hexane system likely present significant challenges to controlled ring expansion or contraction reactions that maintain a bicyclic structure. Current research has prioritized functionalization of the existing scaffold or its conversion to other key bioisosteres like BCPs through atom deletion, leaving direct ring expansion and contraction as less explored areas of its chemical derivatization.

Applications of 2 Azabicyclo 2.1.1 Hexane Hydrochloride in Advanced Organic and Medicinal Chemistry Research

As a Conformationally Restricted Chiral Building Block

The fixed spatial arrangement of substituents on the 2-azabicyclo[2.1.1]hexane core provides a robust platform for the synthesis of complex, chirally-defined molecules. nih.gov This inherent rigidity is a significant advantage in the design of bioactive compounds, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.

Design of Rigid Scaffolds for Structure-Activity Relationship (SAR) Studies

The defined three-dimensional structure of 2-azabicyclo[2.1.1]hexane allows for the precise orientation of functional groups in space. This makes it an exemplary scaffold for conducting detailed structure-activity relationship (SAR) studies. By systematically modifying substituents on this rigid core, chemists can probe the specific interactions between a molecule and its target with greater accuracy than with more flexible structures. acs.orgunict.it This "escape from flatland" approach, moving from two-dimensional aromatic systems to sp³-rich three-dimensional scaffolds, is a prevailing concept in medicinal chemistry aimed at improving aqueous solubility, metabolic stability, and target specificity. escholarship.org

Use in Scaffold-Hopping Strategies for Chemical Space Exploration

Scaffold-hopping, the replacement of a central molecular core with a structurally distinct moiety while retaining similar biological activity, is a key strategy in drug discovery for navigating chemical space and generating novel intellectual property. rsc.org 2-Azabicyclo[2.1.1]hexane has emerged as an effective tool in this regard. For instance, strategies have been developed to convert 2-azabicyclo[2.1.1]hexanes (aza-BCHs) into bicyclo[1.1.1]pentanes (BCPs) through a nitrogen-deleting skeletal edit. acs.orgescholarship.org This transformation allows for the efficient exploration of related but distinct regions of chemical space, providing a valuable tactic for lead optimization.

Bioisosteric Replacement of Planar Aromatic and Flexible Heterocyclic Systems (e.g., pyrrolidine (B122466), phenyl rings)

One of the most significant applications of 2-azabicyclo[2.1.1]hexane is as a bioisosteric replacement for common structural motifs in drug molecules, such as pyrrolidine and phenyl rings. nih.govrsc.orgrsc.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing planar aromatic rings with saturated, three-dimensional scaffolds like 2-azabicyclo[2.1.1]hexane can lead to significant improvements in physicochemical properties. nih.govescholarship.org

Research has shown that incorporating the aza-BCH scaffold can enhance metabolic stability, increase water solubility, and reduce lipophilicity compared to its pyrrolidine counterpart. nih.gov For example, in the development of LRRK2 kinase inhibitors for Parkinson's disease, replacing a pyrrolidine unit with an aza-BCH led to consistent improvements in intrinsic clearance and solubility. nih.gov Similarly, 2-azabicyclo[2.1.1]hexanes have been investigated as saturated bioisosteres of ortho- and meta-substituted benzene (B151609) rings, offering a way to improve drug-like properties while maintaining or improving biological activity. nih.govchemrxiv.org

Physicochemical Property Improvements with 2-Azabicyclo[2.1.1]hexane as a Bioisostere
Original MoietyBioisosteric ReplacementObserved ImprovementsReference
Pyrrolidine2-Azabicyclo[2.1.1]hexaneEnhanced metabolic stability, increased water solubility, reduced lipophilicity. nih.gov
Phenyl Ring (ortho-substituted)2-Azabicyclo[2.1.1]hexaneImproved physicochemical properties, potential for maintained bioactivity.
Phenyl Ring (meta-substituted)2-Azabicyclo[2.1.1]hexaneConsidered an efficient bicyclic analogue in drug discovery. chemrxiv.org

Application in Constrained Peptidomimetic Design

The conformational rigidity of 2-azabicyclo[2.1.1]hexane also lends itself to the design of peptidomimetics, compounds that mimic the structure and function of peptides but with improved stability and oral bioavailability. rsc.orguni-regensburg.de

As Rigid Proline Analogues

2-Azabicyclo[2.1.1]hexane serves as a constrained analogue of the amino acid proline. rsc.orgraineslab.comnih.govacs.org Proline's unique cyclic structure already imparts significant conformational constraints on peptide chains. uni-regensburg.de By incorporating the even more rigid 2-azabicyclo[2.1.1]hexane scaffold, researchers can exert greater control over the peptide's secondary structure. raineslab.com This bicyclic system can be considered a proline analogue with two Cγ atoms, representing each of the two prevalent ring puckers of proline. raineslab.comnih.govacs.org Derivatives such as 2-azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as 2,4-methanoproline, have been synthesized and incorporated into peptides to study the effects of conformational restriction. raineslab.comnuph.edu.ua

Influence on Peptide Conformation and Stability

The incorporation of 2-azabicyclo[2.1.1]hexane derivatives into peptides has a profound impact on their conformation and stability. raineslab.comacs.org The rigid bicyclic skeleton strongly promotes a trans-amide bond conformation, in contrast to the more flexible proline which can adopt both cis and trans conformations. iris-biotech.de This fixed conformation can be used to stabilize specific secondary structures, such as the polyproline II helix, which is crucial for many biological recognition processes. uni-regensburg.de Furthermore, studies on collagen, a protein rich in proline, have utilized 2-azabicyclo[2.1.1]hexane analogues to understand the influence of pyrrolidine ring pucker on the stability of the collagen triple helix. raineslab.comnih.govacs.org It was found that rigidifying the pyrrolidine ring by adding a methano bridge, as in the 2-azabicyclo[2.1.1]hexane system, can provide insights into the stereoelectronic effects that contribute to collagen's stability. raineslab.com

Impact of 2-Azabicyclo[2.1.1]hexane on Peptide Properties
PropertyEffect of IncorporationMechanismReference
Peptide Bond ConformationStrongly promotes trans-amide conformation.The rigid bicyclic skeleton restricts rotation around the C-N bond. iris-biotech.de
Peptide Secondary StructureCan be used to stabilize specific conformations (e.g., polyproline II helix).Reduces conformational flexibility of the peptide backbone. uni-regensburg.de
Protein Stability (e.g., Collagen)Provides a tool to study the influence of ring pucker on stability.The fixed pucker of the bicyclic system mimics specific proline conformations. raineslab.comacs.org

Role in Catalyst and Ligand Design

The unique conformational rigidity and stereochemical properties of the 2-azabicyclo[2.1.1]hexane scaffold make it an intriguing candidate for the development of novel catalysts and ligands, particularly in asymmetric synthesis. While its application in this domain is still emerging, its structural parameters offer a strong foundation for future research.

The nitrogen atom within the bicyclic system provides a key coordination site for metal centers. The constrained nature of the scaffold can enforce specific geometries upon coordination, which is a critical factor in the design of stereoselective catalysts. For instance, chiral derivatives of 2-azabicyclo[2.1.1]hexane can be envisioned as ligands for transition metals, where the bicyclic framework creates a well-defined chiral pocket around the metal center. This can influence the stereochemical outcome of a catalyzed reaction, leading to the preferential formation of one enantiomer over the other.

Research into proline and its analogues has demonstrated the effectiveness of pyrrolidine-based structures in organocatalysis. As a constrained analogue of proline, 2-azabicyclo[2.1.1]hexane derivatives could potentially serve as novel organocatalysts. The fixed spatial arrangement of the amine and other potential functional groups on the scaffold could lead to enhanced enantioselectivity in reactions such as aldol (B89426) and Mannich reactions.

While extensive studies detailing the use of 2-azabicyclo[2.1.1]hexane hydrochloride as a catalyst or ligand are not yet prevalent, its structural similarity to well-established catalytic motifs suggests significant potential. The table below outlines key structural features of the 2-azabicyclo[2.1.1]hexane scaffold that are pertinent to catalyst and ligand design.

FeatureImplication in Catalyst and Ligand Design
Rigid Bicyclic Structure Enforces a well-defined geometry around a metal center, potentially leading to high stereoselectivity.
Secondary Amine (as hydrochloride) Provides a primary coordination site for metal ions and a potential active site for organocatalysis.
Potential for Chiral Functionalization Allows for the creation of a chiral environment, crucial for asymmetric catalysis.
Constrained Proline Analogue Suggests potential applications in organocatalysis, mimicking the success of proline-based catalysts.

Further research in this area could involve the synthesis of functionalized 2-azabicyclo[2.1.1]hexane derivatives and the evaluation of their catalytic activity in a variety of organic transformations.

Contributions to Material Science and Supramolecular Chemistry

The well-defined three-dimensional structure and potential for functionalization make this compound a promising building block for the construction of advanced materials and supramolecular assemblies. Its rigid nature can impart predictable structural order to polymers and crystalline materials.

In material science, non-planar, saturated structures are sought after to create materials with improved physicochemical properties. The incorporation of the 2-azabicyclo[2.1.1]hexane motif into polymer backbones could lead to materials with enhanced thermal stability and specific mechanical properties due to the rigidity of the bicyclic unit. Furthermore, its use as a linker in the synthesis of metal-organic frameworks (MOFs) could result in porous materials with unique topologies and potential applications in gas storage and separation. The defined exit vectors from the scaffold can be exploited to create novel and predictable network structures. acs.org

In the realm of supramolecular chemistry, the hydrochloride salt of 2-azabicyclo[2.1.1]hexane offers a hydrogen bond donor (the ammonium (B1175870) ion) and acceptor (the chloride ion), facilitating the formation of ordered supramolecular structures through hydrogen bonding interactions. This can be utilized in crystal engineering to design crystalline solids with specific architectures and properties. The rigid scaffold ensures that the directionality of these interactions is well-controlled, leading to predictable packing arrangements.

The potential for derivatization of the 2-azabicyclo[2.1.1]hexane ring system allows for the introduction of various functional groups that can participate in other non-covalent interactions, such as halogen bonding or π-stacking (if aromatic substituents are introduced). This modularity is highly desirable for the bottom-up construction of complex supramolecular systems.

The table below summarizes the potential contributions of this compound to material science and supramolecular chemistry.

Application AreaPotential Contribution of this compound
Polymer Chemistry Incorporation as a rigid monomer to enhance thermal and mechanical properties of polymers.
Metal-Organic Frameworks (MOFs) Use as a rigid organic linker to create porous materials with novel topologies.
Crystal Engineering Acts as a tecton for the design of crystalline solids with predictable structures based on hydrogen bonding.
Supramolecular Assembly Serves as a scaffold for the construction of self-assembling systems through controlled non-covalent interactions.

While the full potential of this compound in these fields is yet to be fully realized, its inherent structural properties make it a compelling candidate for the development of next-generation materials and complex molecular systems.

Mechanistic and Computational Studies of 2 Azabicyclo 2.1.1 Hexane Hydrochloride

Investigation of Reaction Mechanisms for Core Formation and Derivatization

The formation of the 2-azabicyclo[2.1.1]hexane core and its subsequent chemical transformations are governed by complex reaction mechanisms. These have been investigated to provide a foundational understanding for synthetic chemists.

The synthesis of the 2-azabicyclo[2.1.1]hexane skeleton often involves cycloaddition reactions, with the nature of these mechanisms—whether concerted or stepwise—being a key area of investigation.

Photochemical [2+2] cycloadditions are a common method for constructing the bicyclic framework. rsc.org For instance, the irradiation of 1,2-dihydropyridines can lead to the formation of N-carbomethoxy-2-azabicyclo[2.2.0]hex-5-ene, a precursor that can be further transformed into the 2-azabicyclo[2.1.1]hexane system. rsc.org While these reactions are synthetically useful, they can be challenging to scale up due to the need for specialized photochemical equipment.

Lewis acid-catalyzed [3+2] cycloadditions of bicyclobutanes with imines offer another route. researchgate.netnih.gov Experimental and computational studies on a zinc-catalyzed enantioselective formal [3+2] cycloaddition revealed a concerted nucleophilic ring-opening mechanism. researchgate.netresearchgate.net In contrast, an organocatalytic approach using a Brønsted acid to catalyze the reaction between bicyclo[1.1.0]butanes and N-aryl imines is suggested to proceed via a stepwise mechanism. nih.gov Similarly, reactions of 1-azabicyclo[1.1.0]butane with dimethyl dicyanofumarate and dimethyl dicyanomaleate are interpreted to proceed through a stepwise mechanism involving a stable zwitterionic intermediate. uzh.ch This is supported by the observation that the same mixture of cis- and trans-4-phenyl-1-azabicyclo[2.1.1]hexane-2,3-dicarboxylates is formed regardless of the starting alkene's stereochemistry. uzh.ch

The mechanism can also be influenced by the nature of the reactants. For example, the reaction of electron-deficient dicyanofumarates with electron-rich ethenes can lead to cyclobutane (B1203170) derivatives via a [2+2] cycloaddition, with the stereoselectivity being dependent on the reaction conditions. beilstein-journals.org

Table 1: Mechanistic Insights into Cycloaddition Reactions for 2-Azabicyclo[2.1.1]hexane Formation
Reaction TypeProposed MechanismKey FindingsReferences
Photochemical [2+2] CycloadditionConcertedFormation of a 2-azabicyclo[2.2.0]hex-5-ene precursor from 1,2-dihydropyridines. rsc.org
Zinc-Catalyzed [3+2] CycloadditionConcertedNucleophilic ring-opening of bicyclobutanes with imines. researchgate.netresearchgate.net
Brønsted Acid-Catalyzed [3+2] CycloadditionStepwiseInvolves a zwitterionic intermediate in the reaction of bicyclo[1.1.0]butanes with N-aryl imines. nih.gov
Reaction of 1-Azabicyclo[1.1.0]butane with AlkenesStepwiseFormation of a stable zwitterionic intermediate, leading to a loss of stereochemical information from the starting alkene. uzh.ch

The derivatization of the 2-azabicyclo[2.1.1]hexane core often involves nucleophilic substitution and ring-opening reactions. Nucleophilic displacements of substituents on the bicyclic frame, particularly at the 5- and 6-positions, have been studied. choudharylab.comnih.gov The displacement of anti-bromo substituents is influenced by the solvent and the choice of metal salt, with reactions being faster in DMSO compared to DMF. choudharylab.comnih.gov These reactions have been used to introduce a variety of functional groups, including fluoro, acetoxy, hydroxy, azido, and iodo substituents. choudharylab.comnih.gov

An intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide is a key step in a scalable synthesis of 2-azabicyclo[2.1.1]hexane hydrochloride, highlighting the utility of intramolecular nucleophilic substitution in forming the bicyclic system. researchgate.net The stereochemistry of these nucleophilic substitution reactions is of significant interest, with some reactions proceeding with retention of configuration. choudharylab.com This stereochemical outcome can be influenced by neighboring group participation, where the nitrogen atom of the bicyclic system plays a crucial role. rsc.orgresearchgate.net

Ring-opening reactions can also occur under certain conditions. For example, oxidative ring-opening has been observed during attempts at nucleophilic substitution, leading to the formation of an aromatic aldehyde. choudharylab.com

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental studies, offering insights into the electronic structure, reactivity, and conformational landscape of 2-azabicyclo[2.1.1]hexane and its derivatives.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and energetics of molecules. DFT calculations have been employed to understand the reactivity and inherent ring strain of bicyclic systems. acs.orgnih.gov The strain energy of the 2-azabicyclo[2.1.1]hexane framework contributes significantly to its unique chemical properties and reactivity. Accurate prediction of ring strain energy using DFT can help in designing monomers for applications such as chemically recyclable polymers through ring-opening metathesis polymerization. digitellinc.com

DFT calculations have also been instrumental in elucidating reaction mechanisms. For instance, in a bromonium-induced rearrangement of a diazabicyclo[3.2.1]octane to a diazabicyclo[2.2.2]octane, DFT calculations revealed a more favorable reaction pathway by analyzing the transition state energies. acs.org This type of analysis helps to explain the observed product selectivity.

Table 2: Applications of DFT in Studying 2-Azabicyclo[2.1.1]hexane and Related Systems
ApplicationKey Insights from DFTReferences
Ring Strain Energy CalculationProvides a quantitative measure of the inherent strain, which influences reactivity. Can be used to predict suitability for ring-opening polymerizations. acs.orgdigitellinc.com
Reaction Mechanism ElucidationCalculation of transition state energies to determine the most favorable reaction pathway and explain product selectivity. acs.org
Understanding ReactivityAnalysis of electronic structure to predict sites of nucleophilic or electrophilic attack. nih.gov

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.comnih.gov MD simulations can provide insights into the conformational dynamics and interactions of 2-azabicyclo[2.1.1]hexane derivatives with their environment, such as solvent molecules or biological macromolecules. mdpi.comyoutube.com

While specific MD simulation studies focused solely on this compound are not extensively detailed in the provided context, the general applicability of this technique is significant. For instance, MD simulations can be used to explore the binding mechanisms of drug candidates containing the 2-azabicyclo[2.1.1]hexane scaffold to their target proteins. rsc.org By simulating the dynamic interactions between the ligand and the protein, researchers can gain a deeper understanding of the binding affinity and the role of specific functional groups.

The rigid bicyclic structure of 2-azabicyclo[2.1.1]hexane significantly restricts its conformational freedom. However, the orientation of substituents and the puckering of the five-membered ring component are important conformational features. The conformational preferences of proline analogs, which share the pyrrolidine (B122466) ring with 2-azabicyclo[2.1.1]hexane, are known to be influenced by stereoelectronic effects. nih.govimperial.ac.uk

Substituents on the 2-azabicyclo[2.1.1]hexane ring can influence the cis/trans isomerization of an adjacent amide bond. sci-hub.se For example, substitutions at the C6 position can create steric interactions that favor a cis amide conformation. sci-hub.se Understanding these conformational preferences is crucial, as they can impact the biological activity of molecules incorporating this scaffold. The unique stereoelectronic properties of the 2-azabicyclo[2.1.1]hexane system are a key reason for its use as a pyrrolidine bioisostere in drug design. nih.govthieme-connect.com

Spectroscopic Characterization (beyond basic identification for structural confirmation in research)

The unique strained bicyclic structure of this compound presents a compelling case for in-depth spectroscopic analysis. Beyond routine confirmation, advanced spectroscopic studies provide profound insights into the molecule's electronic environment, conformational rigidity, and the influence of protonation on its framework. Such studies are crucial for understanding its behavior in various chemical and biological contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the detailed structural elucidation of this compound. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra are characterized by distinct chemical shifts and coupling constants that reflect the rigid and strained nature of the bicyclic system.

¹H NMR Spectroscopy: The proton NMR spectrum of the 2-azabicyclo[2.1.1]hexane core typically exhibits complex multiplets due to the fixed spatial arrangement of the protons. In the hydrochloride salt, the protonation of the nitrogen atom leads to a downfield shift of the adjacent protons. Detailed analysis of derivatives reveals characteristic signals for the bridgehead protons and the protons on the ethylene (B1197577) and methylene (B1212753) bridges. For instance, in N-substituted derivatives, the bridgehead protons (H-1 and H-4) often appear as distinct multiplets, with their chemical shifts being sensitive to the nature of the substituent on the nitrogen atom. The protons on the C5 and C6 methylene bridges often show complex splitting patterns due to both geminal and vicinal couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides key information about the carbon framework. A publication detailing a multigram synthesis of this compound reported the following ¹³C NMR chemical shifts in DMSO-d₆:

Carbon AtomChemical Shift (δ, ppm)
C1/C459.0
C3/C5/C646.0

Note: Specific assignments for C3, C5, and C6 were not differentiated in the provided source.

These shifts are indicative of the strained bicyclic structure. The presence of various substituents can significantly influence the chemical shifts of the carbon atoms, a phenomenon that has been extensively studied in various derivatives of the 2-azabicyclo[2.1.1]hexane system. cdnsciencepub.com The spectra of N-acyl derivatives are often complicated by the presence of carbamate (B1207046) conformers, leading to pairs of resonances for some carbon atoms. cdnsciencepub.com

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

N-H stretching: A broad band in the region of 2700-3000 cm⁻¹ is anticipated due to the stretching vibration of the N⁺-H bond in the hydrochloride salt.

C-H stretching: Sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the bicyclic framework.

N-H bending: A band in the 1500-1600 cm⁻¹ region is expected for the N-H bending vibration.

C-N stretching: The C-N stretching vibration typically appears in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely be performed using a soft ionization technique such as electrospray ionization (ESI) to observe the molecular ion. The expected molecular ion would correspond to the free base, 2-azabicyclo[2.1.1]hexane. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. Fragmentation patterns would be influenced by the strained ring system, with potential cleavage of the bicyclic framework.

While specific mechanistic and computational studies on this compound are not extensively documented in publicly available literature, research on related derivatives provides significant insights into the structural and electronic properties of this class of compounds.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the geometry, stability, and reactivity of strained bicyclic systems like 2-azabicyclo[2.1.1]hexane. Such studies can elucidate the conformational preferences, bond lengths, bond angles, and electronic charge distribution within the molecule. For instance, computational studies on the synthesis of 2-azabicyclo[2.1.1]hexanes have been used to rationalize reaction mechanisms and stereochemical outcomes.

Molecular dynamics simulations can be employed to study the conformational dynamics of the 2-azabicyclo[2.1.1]hexane scaffold, providing insights into its flexibility and interactions with its environment. These computational approaches are invaluable for understanding the structure-property relationships that govern the chemical and biological behavior of this unique heterocyclic system.

Future Perspectives and Emerging Research Opportunities

Development of Novel Cascade and Multicomponent Reactions for Scaffold Assembly

The efficient construction of the 2-azabicyclo[2.1.1]hexane core is a continuing area of interest. While numerous synthetic routes have been established, the development of novel cascade and multicomponent reactions promises to further streamline access to this scaffold and its derivatives. acs.org

Recent advancements have highlighted the power of Lewis acid-catalyzed [3+2] cycloadditions between bicyclo[1.1.0]butanes (BCBs) and imines to rapidly assemble the 2-azabicyclo[2.1.1]hexane framework. nih.govresearchgate.net This approach is a significant step towards modular and efficient synthesis. Future research is expected to focus on expanding the scope of these multicomponent reactions, incorporating a wider variety of starting materials to generate diverse libraries of substituted 2-azabicyclo[2.1.1]hexanes.

Furthermore, the development of cascade reactions, where multiple bond-forming events occur in a single pot, represents a promising frontier. Inspired by methodologies used for analogous oxygen-containing scaffolds, future work may explore phosphine (B1218219) or photocatalyzed cascade processes that assemble the bicyclic system from acyclic or monocyclic precursors in a highly atom-economical fashion. choudharylab.com The goal is to devise synthetic strategies that minimize purification steps and maximize complexity in a single transformation.

Table 1: Examples of Multicomponent Reactions for 2-Azabicyclo[2.1.1]hexane Synthesis

Reaction Type Reactants Catalyst/Conditions Key Features
Zinc-Catalyzed [3+2] Cycloaddition Bicyclo[1.1.0]butane with 2-acyl imidazole (B134444), Imines Zinc catalyst Enantioselective, forms α-chiral amine fragments and two quaternary centers. nih.gov
Lewis Acid-Catalyzed [3+2] Cycloaddition Bicyclo[1.1.0]butanes, N-arylimines Sc(OTf)₃, Ga(OTf)₃ Divergent, yields azabicyclo[2.1.1]hexanes or cyclobutenyl methanamines depending on imine substituent. researchgate.netnih.gov
Intramolecular Photochemical [2+2] Cycloaddition N-allylic dehydroalanine (B155165) derivatives UV irradiation Access to various substituted 2,4-methanoprolines. nsf.gov

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for large and diverse libraries of 2-azabicyclo[2.1.1]hexane derivatives for drug discovery screening necessitates the integration of modern automation and high-throughput experimentation (HTE) techniques. The discovery and optimization of the aforementioned Lewis acid-catalyzed cycloadditions were significantly accelerated through the use of microscale HTE. nih.gov This approach allows for the rapid screening of catalysts, solvents, and other reaction parameters to identify optimal conditions in a fraction of the time required for traditional methods.

Future research will likely see an expansion of HTE to other reaction types for the synthesis and functionalization of the 2-azabicyclo[2.1.1]hexane core. Additionally, the adoption of automated flow synthesis platforms offers a pathway to the scalable and on-demand production of these compounds. rsc.org Photochemical reactions, which are often employed in the synthesis of the bicyclic precursors, are particularly well-suited for flow chemistry, allowing for precise control over irradiation time and temperature, leading to improved yields and safety. rsc.org The combination of HTE for rapid discovery and automated flow synthesis for efficient production will be crucial for fully exploring the chemical space around this scaffold.

Expansion of Bioisosteric Applications to New Molecular Targets and Compound Classes

The 2-azabicyclo[2.1.1]hexane scaffold has gained significant traction as a saturated bioisostere, primarily as a rigid mimic of pyrrolidine (B122466) and a three-dimensional replacement for ortho- and meta-substituted phenyl rings. acs.orgnsf.govnih.gov Its incorporation into drug candidates has been shown to improve key physicochemical properties such as aqueous solubility and metabolic stability, a concept often referred to as "escaping from flatland". nsf.govnih.govnuph.edu.ua

A key future perspective is the systematic exploration of this scaffold as a bioisosteric replacement in a broader range of compound classes and against new molecular targets. While its utility has been demonstrated in areas like LRRK2 kinase inhibitors and potential nicotinic acetylcholine (B1216132) receptor ligands, there is vast untapped potential in other therapeutic areas. nih.gov Researchers will likely focus on synthesizing and testing 2-azabicyclo[2.1.1]hexane-containing analogues of known drugs that suffer from poor pharmacokinetic profiles related to their aromatic or flexible heterocyclic moieties. Match-pair analysis, comparing the properties of existing drugs with their 2-azabicyclo[2.1.1]hexane-containing counterparts, will be a valuable tool in demonstrating the broad applicability of this bioisosteric replacement. nuph.edu.ua

Table 2: Comparison of Physicochemical Properties for Bioisosteric Replacement

Parent Scaffold Bioisosteric Replacement Key Property Improvements Reference
Pyrrolidine 2-Azabicyclo[2.1.1]hexane Enhanced metabolic stability, improved water solubility, reduced lipophilicity. nih.gov
Phenyl Ring (ortho/meta-substituted) 2-Azabicyclo[2.1.1]hexane Increased sp³ character, improved solubility, novel intellectual property. acs.orgenamine.net

Exploration in Optoelectronic and Advanced Material Applications

While the primary focus for 2-azabicyclo[2.1.1]hexane has been in medicinal chemistry, its unique structural and electronic properties suggest potential applications in materials science. The high degree of ring strain (approximately 60 kcal/mol) and the rigid, well-defined geometry of bicyclic systems can give rise to interesting physical and electronic properties. nih.gov

Future research could explore the incorporation of 2-azabicyclo[2.1.1]hexane derivatives into polymers or supramolecular assemblies. The rigid nature of the scaffold could impart desirable thermal and mechanical stability to materials. nih.gov Furthermore, the nitrogen atom provides a handle for electronic modification. While saturated and non-conjugated, the strained sigma bonds and the nitrogen lone pair could influence the electronic environment in novel ways when incorporated into larger systems. Computational studies could predict the photophysical and electronic properties of derivatives functionalized with chromophores or electronically active groups, guiding the synthesis of new materials. rsc.org Although currently speculative, the exploration of strained saturated heterocycles like 2-azabicyclo[2.1.1]hexane represents a novel direction for the design of advanced materials with unique properties.

Advancements in Stereocontrol for Highly Substituted 2-Azabicyclo[2.1.1]hexane Systems

As the applications of 2-azabicyclo[2.1.1]hexane derivatives become more sophisticated, the demand for precise control over the stereochemistry of multiple substituents on the bicyclic core will increase. The development of stereocontrolled synthetic methods is crucial for understanding structure-activity relationships in medicinal chemistry and for creating well-defined materials.

Significant progress has been made in the stereoselective synthesis of difunctionalized 2-azabicyclo[2.1.1]hexanes through rearrangement reactions of precursors like 2-azabicyclo[2.2.0]hex-5-enes. nuph.edu.uanih.gov These methods often proceed with high stereoselectivity, yielding specific syn or anti isomers. nuph.edu.ua Nucleophilic displacement reactions on substituted 2-azabicyclo[2.1.1]hexanes have also been shown to proceed with retention of stereochemistry, providing a means to introduce a variety of functional groups in a controlled manner. choudharylab.comnih.gov

Future research will likely focus on the development of catalytic asymmetric methods that can establish multiple stereocenters in a single step. This includes the refinement of enantioselective multicomponent reactions and the design of new chiral catalysts and reagents specifically tailored for the stereocontrolled functionalization of the 2-azabicyclo[2.1.1]hexane scaffold. The ability to predictably and efficiently synthesize any desired stereoisomer of a highly substituted derivative will be a key enabler for the next generation of applications for this versatile compound.

Q & A

Q. What are the key synthetic routes for 2-Azabicyclo[2.1.1]hexane hydrochloride?

The primary synthesis involves intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic scaffold. A scalable batchwise method yields up to 195 grams of product, with cyclization efficiency dependent on reaction time (24–48 hours) and temperature (40–60°C) . An alternative pathway uses 3-(chloromethyl)cyclobutanone as a precursor, followed by reductive cyclization, enabling multigram-scale production via imination .

Q. How is the compound characterized structurally and spectroscopically?

Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical for confirming the bicyclic scaffold. The bicyclo[2.1.1]hexane system exhibits distinct ring strain (evident in bond angles <109.5°) and diastereotopic proton splitting in 1H^1H-NMR. For example, methylene protons adjacent to the nitrogen show geminal coupling (J=1214HzJ = 12–14 \, \text{Hz}) . Mass spectrometry (MS) with ESI+ ionization confirms the molecular ion peak at m/z 134.1 (free base) and 170.6 (hydrochloride) .

Advanced Research Questions

Q. How can the intramolecular displacement step be optimized to reduce byproducts?

By modulating steric hindrance and leaving-group ability :

  • Replace tert-butylsulfinamide with bulky electron-withdrawing groups (e.g., mesyl or tosyl) to accelerate cyclization .
  • Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states .
  • Monitor reaction progress via HPLC to identify intermediates (e.g., chloromethylcyclobutanone derivatives) .

Contradiction Alert : Higher temperatures (>60°C) increase reaction rates but promote retro-cyclization , reducing yield .

Q. What strategies address low solubility in biological assays?

The bicyclo[2.1.1]hexane core is a bioisostere for ortho-substituted benzenes , improving solubility by reducing logPP by 0.7–1.2 units. For example, replacing benzene in lomitapide with bicyclohexane increased solubility 6-fold (3 μM → 18 μM) . However, this substitution may unpredictably affect metabolic stability due to altered cytochrome P450 interactions .

Q. How can computational modeling predict ring strain and reactivity?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal:

  • Bond angle distortion : The bridgehead C-N-C angle is compressed to 94°, increasing strain energy (~25 kcal/mol) .
  • Reactivity hotspots : The bridgehead nitrogen exhibits nucleophilic character, favoring alkylation or acylation reactions .

Methodological Tip : Compare computed strain energies with experimental calorimetric data to validate models .

Q. How to resolve contradictions in agrochemical bioactivity data?

In boscalid analogs, bicyclohexane substitution reduced fungicidal activity despite improved solubility. To troubleshoot:

  • Perform molecular dynamics simulations to assess target binding pocket compatibility .
  • Synthesize derivatives with bridgehead functionalization (e.g., hydroxyl or methyl groups) to restore steric complementarity .

Q. What purification methods mitigate hygroscopicity issues?

The hydrochloride salt is highly hygroscopic. Strategies include:

  • Lyophilization from tert-butanol/water mixtures to remove residual solvents .
  • Ion-exchange chromatography using Amberlyst A26 resin to replace chloride with non-hygroscopic counterions (e.g., tosylate) .

Q. How does photochemistry enable novel derivatives?

UV-light-mediated [2+2] cycloadditions with alkenes/alkynes generate sp3^3-rich scaffolds. For example, photolysis of 2-azabicyclo[2.1.1]hexane with acrylates yields 1,2-disubstituted bicyclohexanes with >90% diastereoselectivity .

Q. Key Takeaways for Researchers

  • Prioritize steric and electronic tuning during synthesis.
  • Validate bioisosteric effects via solubility-logDD-metabolism triads .
  • Combine DFT and experimental calorimetry to predict reactivity.

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